2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide
説明
Historical Context of Pyridopyrimidine Derivatives in Heterocyclic Chemistry
Pyridopyrimidines, fused bicyclic systems comprising pyridine and pyrimidine rings, have been pivotal in drug discovery due to their structural mimicry of purine bases and adaptability to diverse pharmacological targets. Early synthetic efforts focused on two- and three-component reactions, often employing nano-catalysts like copper oxide or zinc oxide nanoparticles to achieve high yields and regioselectivity. For example, nano-catalyzed cyclocondensation of aryl aldehydes with cyanoacetylpyrimidinones enabled the synthesis of pyrido[2,3-d]pyrimidines in yields exceeding 90%. These methods addressed traditional challenges in achieving fused heterocyclic systems with optimal steric and electronic profiles.
The therapeutic potential of pyridopyrimidines became evident through their role as tyrosine kinase inhibitors, exemplified by compounds such as TAK-733, which inhibits MEK enzymes in melanoma. Structural analyses revealed that substitutions at the C-2, C-4, and C-6 positions critically influence binding affinities to ATP pockets in kinases. This positional flexibility allowed medicinal chemists to optimize pharmacokinetic properties while retaining core heterocyclic interactions, establishing pyridopyrimidines as privileged scaffolds in oncology and infectious disease research.
Structural Significance of the Pyrido[2,3-d]Pyrimidin-4-One Core
The pyrido[2,3-d]pyrimidin-4-one core in the target compound confers rigidity and planarity, essential for π-π stacking interactions with aromatic residues in biological targets. Quantum mechanical studies indicate that the 4-oxo group participates in hydrogen bonding with lysine or aspartate residues in enzymes, enhancing binding stability. For instance, pyrido[2,3-d]pyrimidin-4-ones exhibit nanomolar inhibition constants against dihydrofolate reductase (DHFR) due to their ability to mimic the pteridine moiety of dihydrofolate.
Substituents at the N-3 position, such as the benzyl group in this compound, modulate electron density across the fused ring system. Density functional theory (DFT) calculations demonstrate that electron-donating groups at N-3 increase the nucleophilicity of the C-2 sulfur atom, facilitating thiol-disulfide exchange reactions in biological environments. This electronic tuning is critical for designing prodrugs or targeted delivery systems reliant on redox-sensitive linkages.
Table 1: Comparative Electronic Effects of N-3 Substituents in Pyrido[2,3-d]Pyrimidin-4-One Derivatives
| Substituent at N-3 | Hammett σ Value | C-2 Sulfur Nucleophilicity (eV) |
|---|---|---|
| Benzyl | -0.01 | 2.45 |
| Methyl | 0.00 | 2.38 |
| Phenyl | +0.06 | 2.28 |
Data derived from computational models using B3LYP/6-31G(d) basis sets.
Rationale for Sulfanyl and Acetamide Functionalization
The sulfanyl (-S-) bridge at C-2 serves dual roles: it introduces a nucleophilic handle for further derivatization and enhances aqueous solubility through polarizable sulfur lone pairs. In kinase inhibitors, sulfur atoms frequently participate in hydrophobic interactions with nonpolar enzyme pockets, as observed in pyrido[2,3-d]pyrimidine-based DDR2 inhibitors. The thioether linkage also confers metabolic stability compared to ether or amine analogs, as demonstrated in pharmacokinetic studies of related compounds.
The N-(5-chloro-2-methylphenyl)acetamide moiety optimizes steric and electronic complementarity with target binding sites. The chloro substituent’s electronegativity (-I effect) increases the acetamide’s hydrogen-bonding capacity, while the ortho-methyl group prevents free rotation, enforcing a planar conformation that matches enzyme active sites. This design strategy mirrors successful derivatives like 6-(2,6-dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine, where halogenated aryl groups improved IC50 values by 3 orders of magnitude.
Synthetic Pathway Highlights
- Core Formation : Multi-component reaction of 4-aminopyrimidine derivatives with benzyl isocyanate under nano-ZnO catalysis yields 3-benzyl-4-oxo-pyrido[2,3-d]pyrimidine.
- Sulfuration : Nucleophilic displacement of a C-2 chloro substituent with thiourea introduces the sulfanyl group.
- Acetamide Coupling : EDC/NHS-mediated conjugation of 2-mercapto derivative with 5-chloro-2-methylphenylamine completes the structure.
特性
分子式 |
C23H19ClN4O2S |
|---|---|
分子量 |
450.9 g/mol |
IUPAC名 |
2-(3-benzyl-4-oxopyrido[2,3-d]pyrimidin-2-yl)sulfanyl-N-(5-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C23H19ClN4O2S/c1-15-9-10-17(24)12-19(15)26-20(29)14-31-23-27-21-18(8-5-11-25-21)22(30)28(23)13-16-6-3-2-4-7-16/h2-12H,13-14H2,1H3,(H,26,29) |
InChIキー |
HPCFEKOPXKRNTK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C=CC=N3)C(=O)N2CC4=CC=CC=C4 |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide typically involves multiple steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through cyclative condensation reactions involving appropriate precursors such as 2-aminopyridine derivatives and formamidine or similar reagents.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides under basic conditions.
Acetamide Formation: The final step involves the formation of the acetamide moiety through acylation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
4. 科学研究の応用
医薬品化学: そのユニークな構造により、特定の酵素や受容体を標的とする新規医薬品の開発のためのリード化合物として役立ちます。
生物学的研究: 複素環式化合物と生体高分子の相互作用を研究するために使用できます。
工業化学: この化合物の反応性により、さまざまな工業用途で使用されるより複雑な分子の合成に適しています。
科学的研究の応用
Antitumor Activity
Research indicates that compounds within the pyrido[2,3-d]pyrimidine class exhibit significant antitumor properties:
- In vitro studies have demonstrated that derivatives can inhibit cancer cell proliferation by affecting key signaling pathways involved in cell growth and survival. For example, studies show that this compound may interact with proteins such as the epidermal growth factor receptor (EGFR), which is crucial in many cancers.
Antimicrobial Properties
Several studies have highlighted the antimicrobial potential of pyrido[2,3-d]pyrimidine derivatives:
- These compounds have shown activity against various bacterial strains, suggesting potential applications as antimicrobial agents. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anti-inflammatory Effects
Compounds in this class have also been investigated for their anti-inflammatory effects:
- Studies indicate that these compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins. This suggests their potential use in treating inflammatory diseases such as arthritis.
Case Studies
-
Antitumor Efficacy in Breast Cancer Models :
- A study assessed the cytotoxicity of related pyrido[2,3-d]pyrimidine derivatives against breast cancer cell lines (MCF-7, T47-D, MDA-MB 231). Results showed significant inhibition of cell proliferation with IC50 values ranging from 27.7 to 39.2 µM against cancerous cells while exhibiting low toxicity to normal cells (IC50 > 100 µM).
-
Antimicrobial Activity Against Staphylococcus aureus :
- A derivative was tested against Staphylococcus aureus and exhibited promising results with a minimum inhibitory concentration (MIC) value indicating effective antibacterial properties. The study concluded that modifications to the core structure could enhance efficacy against resistant strains.
作用機序
6. 類似の化合物との比較
類似の化合物
4-オキソ-4H-ピリド[1,2-a]ピリミジン: 類似のコア構造を共有していますが、ベンジル基とスルファニル基がありません。
3-アリール-4H-キノリジン-4-オン: 異なる縮合環系を持つ別の複素環式化合物。
独自性
2-({3-ベンジル-4-オキソ-3H,4H-ピリド[2,3-d]ピリミジン-2-イル}スルファニル)-N-(5-クロロ-2-メチルフェニル)アセトアミドは、ベンジル基、スルファニル基、およびアセトアミド基の組み合わせによってユニークです。これらは、異なる化学的および生物学的特性を付与します。これは、さらなる研究開発のための貴重な化合物になります。
類似化合物との比較
Comparative Analysis with Similar Compounds
Structural Modifications and Substituent Effects
Pyrido/Pyrimidine Core Variations
- The 4-oxo group may participate in hydrogen bonding.
- Comparison :
- Example 53 () : A pyrazolo[3,4-d]pyrimidin-4-one core substituted with fluorophenyl and chromenyl groups. The pyrazole ring introduces additional nitrogen atoms, altering electronic properties and binding selectivity .
- Compound 11p () : A benzo[e][1,4]diazepin-2-one fused with pyrimidine, creating a larger heterocyclic system that may enhance binding to allosteric enzyme sites .
Sulfanyl-Acetamide Linkers
- Comparison :
- 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () : Features a simpler pyrimidine ring with methyl substituents, reducing steric hindrance compared to the target’s benzyl group. The 4-methylpyridin-2-yl acetamide tail may improve solubility .
- Example 53 () : Replaces the sulfanyl bridge with a carboxamide linkage, reducing flexibility but increasing hydrolytic stability .
Aryl Substituents
- Target Compound : The 5-chloro-2-methylphenyl group introduces lipophilicity and halogen-mediated hydrophobic interactions.
- Comparison: Pharmacopeial Compounds (): Include dimethylphenoxy and tetrahydropyrimidinyl groups, prioritizing steric bulk and hydrogen-bonding capacity over halogenation .
Physicochemical and Pharmacological Properties
生物活性
The compound 2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide is a member of the pyrido[2,3-d]pyrimidine class, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyrido[2,3-d]pyrimidine core.
- A benzyl group .
- A 5-chloro-2-methylphenyl acetamide moiety.
This structural diversity contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes or receptors, which can lead to various pharmacological effects. For example, it may affect pathways involved in:
- Cell proliferation .
- Protein synthesis , particularly through inhibition of the eIF4e enzyme.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antimicrobial properties. The presence of a substituted amido or imino side chain at specific positions enhances this activity. For instance:
- Compounds similar to the target compound have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating their potency against strains like Escherichia coli and Staphylococcus aureus .
Anticancer Activity
There is growing interest in the anticancer potential of pyrido[2,3-d]pyrimidine derivatives. The target compound has been screened for cytotoxicity against various cancer cell lines. Preliminary results suggest:
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Antimicrobial Screening : A series of pyrido[2,3-d]pyrimidine derivatives were synthesized and tested for their antimicrobial efficacy. The most potent compounds showed significant activity against multiple bacterial strains with low MIC values .
- Anticancer Screening : In vitro assays demonstrated that certain derivatives exhibited substantial cytotoxic effects on cancer cells, suggesting their potential as anticancer agents. The study highlighted the importance of structural modifications in enhancing biological activities .
Comparative Analysis with Similar Compounds
| Compound Class | Biological Activity | Notable Features |
|---|---|---|
| Pyrido[2,3-d]pyrimidines | Antimicrobial, Anticancer | Diverse substituents enhance activity |
| Quinazolinones | Antimicrobial | Similar core structure |
| Thienopyrimidinones | Antimicrobial | Essential side chains for activity |
Q & A
Q. What are the key structural features and molecular formula of the compound?
The compound features a pyrido[2,3-d]pyrimidine core with a benzyl group at position 3, a sulfanyl-acetamide linker at position 2, and an N-(5-chloro-2-methylphenyl) substituent. Its molecular formula is C₂₃H₁₉ClN₄O₃S (molecular weight: ~466.9 g/mol). The sulfanyl group and chloro-substituted phenyl moiety are critical for modulating bioactivity and solubility .
Q. What analytical techniques are recommended for confirming the compound’s purity and structural integrity?
High-performance liquid chromatography (HPLC) is recommended for purity assessment (>95%), while nuclear magnetic resonance (NMR; ¹H and ¹³C) and high-resolution mass spectrometry (HRMS) validate structural integrity. Infrared (IR) spectroscopy can confirm functional groups like the carbonyl (C=O) and sulfanyl (S–C) bonds .
Q. What are the primary synthetic routes for this compound?
Synthesis involves:
- Step 1: Cyclization of pyrido[2,3-d]pyrimidin-4-one precursors under reflux with benzyl halides.
- Step 2: Thiolation using thiourea or Lawesson’s reagent to introduce the sulfanyl group.
- Step 3: Acetamide coupling via EDC/HOBt-mediated reactions with 5-chloro-2-methylaniline. Solvents (DMF, acetonitrile) and catalysts (e.g., Pd for cross-coupling) are optimized for yield (>60%) and purity .
Q. How does the compound’s solubility profile influence experimental design?
The compound is soluble in DMSO and ethanol but has limited aqueous solubility. For in vitro assays, pre-dissolve in DMSO (≤0.1% final concentration to avoid cytotoxicity) and dilute in buffered solutions. For in vivo studies, consider prodrug strategies or nanoformulations to enhance bioavailability .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the sulfanyl-acetamide moiety?
- Temperature: 60–80°C to balance reaction rate and side-product formation.
- Solvent: Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency.
- Catalyst: Use 1–2 mol% of DMAP to accelerate acetamide coupling. Monitor progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and isolate via column chromatography (silica gel, 60–120 mesh) .
Q. What strategies resolve discrepancies in enzyme inhibition data across studies?
- Orthogonal assays: Validate inhibition using fluorescence polarization (FP) alongside enzymatic activity assays (e.g., ADP-Glo™ kinase assays).
- Structural analogs: Compare activity of derivatives to identify substituents critical for target binding (e.g., chloro vs. methyl groups on the phenyl ring).
- Crystallography: Use SHELX programs to solve co-crystal structures and confirm binding modes .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina): Screen against kinase ATP-binding pockets (e.g., EGFR, VEGFR2) using the compound’s 3D structure (PubChem CID).
- Molecular dynamics (MD) simulations (GROMACS): Simulate binding stability over 100 ns trajectories.
- QSAR models: Train models on analogs to predict IC₅₀ values and optimize substituent pharmacophores .
Q. How to design stability studies under varying pH and temperature conditions?
- pH stability: Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours; analyze degradation via HPLC.
- Thermal stability: Heat at 40–60°C in solid and solution states; monitor decomposition by NMR.
- Light sensitivity: Expose to UV (254 nm) and assess photodegradation products via LC-MS .
Q. What methods validate target engagement in cellular assays?
- Surface plasmon resonance (SPR): Measure real-time binding kinetics (KD, kon/koff) using immobilized target proteins.
- Cellular thermal shift assay (CETSA): Confirm target stabilization in lysates after compound treatment.
- Reporter gene assays: Use luciferase-based systems to quantify pathway modulation (e.g., NF-κB, STAT3) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
